molecular formula C14H31BrN2S B1420844 N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide CAS No. 1235441-76-5

N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide

Cat. No. B1420844
M. Wt: 339.38 g/mol
InChI Key: SQDWLVDRRWDBMO-UHFFFAOYSA-N
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Description

“N’-methyl(dodecylsulfanyl)methanimidamide hydrobromide” is a chemical compound. Based on its name, it contains a dodecylsulfanyl group (a sulfur atom bonded to a 12-carbon alkyl chain), a methanimidamide group (a carbon atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom), and a methyl group attached to one of the nitrogen atoms. The “hydrobromide” indicates that it is a salt with a bromide ion .

Scientific Research Applications

Bioavailability and Pharmacokinetics

Research on the bioavailability and pharmacokinetics of related compounds, such as dextrorphan hydrobromide, has been conducted to understand their absorption, distribution, metabolism, and excretion in biological systems. Dextrorphan hydrochloride, a noncompetitive N-methyl-D-aspartate antagonist, has been studied for its well-tolerated maximum loading dose and maintenance infusion in patients with acute stroke. These studies are crucial for determining the therapeutic potential and safety profile of related compounds, including N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide, in various medical conditions (Albers et al., 1995).

Antimicrobial Properties

Compounds similar to N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide have shown significant antimicrobial properties. For example, sulforaphane, a compound derived from broccoli sprouts, has been demonstrated to be bactericidal against Helicobacter pylori infections. This suggests potential research applications of N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide in developing antimicrobial therapies, especially for bacteria that contribute to the global burden of gastric cancer (Yanaka et al., 2009).

Neuroprotective Effects

Studies on compounds with similar structural features have explored their neuroprotective effects. Dextrorphan hydrochloride, for instance, has been investigated for its neuroprotective properties in models of focal brain ischemia, highlighting the potential of N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide in neuroprotective research. Such studies are essential for developing treatments for neurological conditions, including stroke and neurodegenerative diseases (Albers et al., 1995).

properties

IUPAC Name

dodecyl N'-methylcarbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2S.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-17-14(15)16-2;/h3-13H2,1-2H3,(H2,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDWLVDRRWDBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=NC)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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